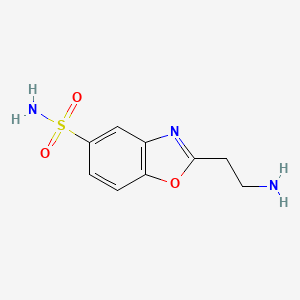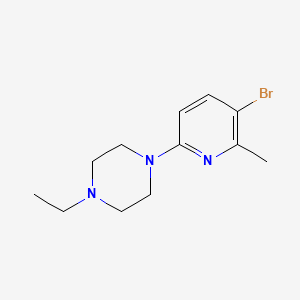
1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine” is a derivative of the compound "(5-Bromo-6-methylpyridin-2-yl)methanol" . The latter has a molecular weight of 202.05 and is a solid at room temperature . It is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of the related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is represented by the linear formula C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve Suzuki cross-coupling reactions . These reactions are facilitated by a palladium catalyst and result in the formation of novel pyridine derivatives .Physical And Chemical Properties Analysis
The related compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 202.05 and is stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
PET Imaging Agent Synthesis
1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine derivatives have been explored in the synthesis of PET imaging agents. For instance, Xiaohong Wang et al. (2018) developed a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. Their synthesis involved a multi-step process resulting in a tracer with a high radiochemical yield and purity, demonstrating the utility of such derivatives in advanced medical imaging applications (Wang et al., 2018).
Inhibitors of 15-Lipoxygenase
Research by Tayebe Asghari et al. (2016) synthesized new derivatives incorporating 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine, evaluating them as potential inhibitors of 15-lipoxygenase. The study highlighted the significance of these compounds in targeting specific enzymes, contributing to the development of new therapeutic agents (Asghari et al., 2016).
Catechol Oxidase Models
Michael Merkel et al. (2005) focused on the synthesis of less symmetrical dicopper(II) complexes, incorporating derivatives of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine. These complexes served as models for catechol oxidase, providing insights into enzyme activity and structure-function relationships (Merkel et al., 2005).
Structural Characterization of Analgesics
In the realm of pain management, Z. Karczmarzyk and W. Malinka (2008) conducted a structural characterization of analgesic isothiazolopyridines, incorporating the studied chemical. Their work contributed to understanding the molecular basis of analgesic drugs and the role of such derivatives in their efficacy (Karczmarzyk & Malinka, 2008).
Eigenschaften
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-5-4-11(13)10(2)14-12/h4-5H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIJAZWAJLAGPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

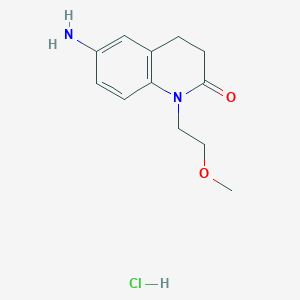
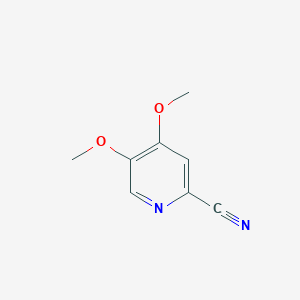
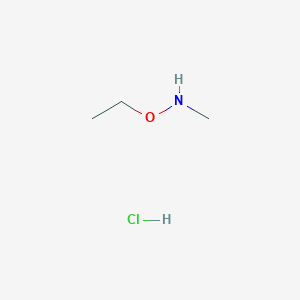
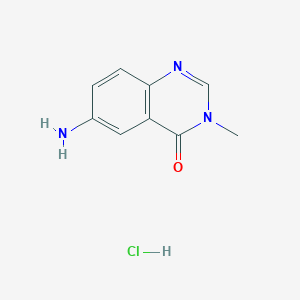
![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)
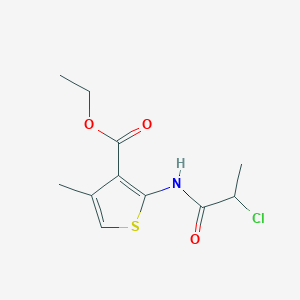
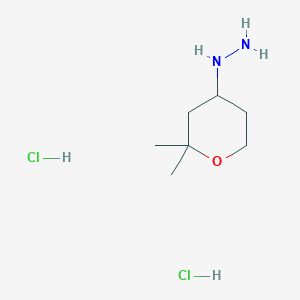
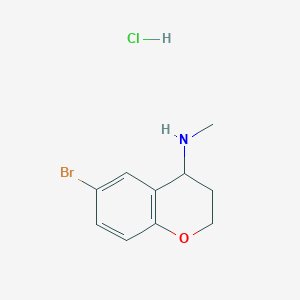

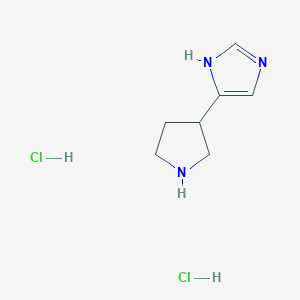
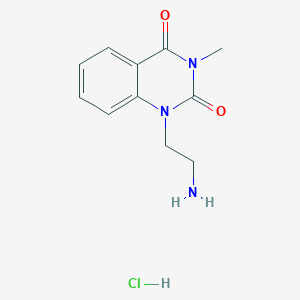

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)
